molecular formula C21H12N2O3 B11705121 6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide

6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide

Cat. No.: B11705121
M. Wt: 340.3 g/mol
InChI Key: WLMNODFMTOHMAL-UHFFFAOYSA-N
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Description

6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the class of anthra[1,9-cd]isoxazoles, which are characterized by their fused ring systems and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate anthraquinone derivatives with isoxazole precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroxyanthraquinones, and other functionalized derivatives .

Scientific Research Applications

6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s effects on cellular pathways can lead to various biological outcomes, including apoptosis and cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

  • 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylic acid
  • 5-bromo-6-oxo-6H-anthra[1,9-cd]isoxazole
  • 3,5-dibromo-6H-anthra[1,9-cd]isoxazole-6-one

Uniqueness

6-oxo-N-phenyl-6H-anthra[1,9-cd]isoxazole-3-carboxamide stands out due to its phenyl substitution, which imparts unique chemical properties and biological activities. This substitution can enhance its binding affinity to molecular targets and improve its solubility and stability compared to other similar compounds .

Properties

Molecular Formula

C21H12N2O3

Molecular Weight

340.3 g/mol

IUPAC Name

8-oxo-N-phenyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxamide

InChI

InChI=1S/C21H12N2O3/c24-19-13-8-4-5-9-14(13)20-17-15(19)10-11-16(18(17)23-26-20)21(25)22-12-6-2-1-3-7-12/h1-11H,(H,22,25)

InChI Key

WLMNODFMTOHMAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C3C4=C(C5=CC=CC=C5C3=O)ON=C24

Origin of Product

United States

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